molecular formula C7H10N2O3 B12987222 3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid

3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12987222
M. Wt: 170.17 g/mol
InChI Key: ZEEBLPJSQOTGSF-UHFFFAOYSA-N
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Description

3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structural features, which include a hydroxyl group and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . This method provides a straightforward route to the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 3-oxo-1-isopropyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-hydroxy-1-isopropyl-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituents used.

Scientific Research Applications

3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-isopropyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrazole ring. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives. Additionally, its structural features contribute to its potential biological activities and applications in various fields.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-oxo-2-propan-2-yl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-4(2)9-5(7(11)12)3-6(10)8-9/h3-4H,1-2H3,(H,8,10)(H,11,12)

InChI Key

ZEEBLPJSQOTGSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=O)N1)C(=O)O

Origin of Product

United States

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